molecular formula C19H23N3O2 B2997169 4-Phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one CAS No. 2034440-72-5

4-Phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one

Cat. No.: B2997169
CAS No.: 2034440-72-5
M. Wt: 325.412
InChI Key: GCRDFENWFDKJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are known for their significant role in the pharmaceutical industry .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in industrial research for the development of new materials and processes.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one are not well-studied. Pyrazoline derivatives, which share a similar structure, have been shown to interact with various enzymes and proteins . They have confirmed biological and pharmacological activities .

Cellular Effects

The cellular effects of this compound are not well-documented. Some pyrazoline derivatives have shown cytotoxic activities against various cancer cell lines .

Molecular Mechanism

The exact molecular mechanism of this compound is not well-understood. Pyrazoline derivatives have been shown to exert their effects through various mechanisms, including enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

The synthesis of 4-Phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one involves several steps, typically starting with the preparation of the piperidine ring. This can be achieved through various methods, including hydrogenation, cyclization, and cycloaddition reactions . Industrial production methods often involve the use of nanocatalysts such as cobalt, ruthenium, and nickel to facilitate the hydrogenation of pyridine derivatives .

Chemical Reactions Analysis

4-Phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring in its structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

4-Phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one can be compared with other piperidine derivatives, such as 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one . While both compounds share a piperidine ring, their unique substituents confer different properties and applications. The presence of the pyrazin-2-yloxy group in this compound distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .

Properties

IUPAC Name

4-phenyl-1-(3-pyrazin-2-yloxypiperidin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-19(10-4-8-16-6-2-1-3-7-16)22-13-5-9-17(15-22)24-18-14-20-11-12-21-18/h1-3,6-7,11-12,14,17H,4-5,8-10,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRDFENWFDKJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCCC2=CC=CC=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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